molecular formula C11H10F12O3 B12084608 1H,1H,7H-Perfluorohexyl isopropyl carbonate

1H,1H,7H-Perfluorohexyl isopropyl carbonate

Cat. No.: B12084608
M. Wt: 418.18 g/mol
InChI Key: SVBIPOWPVHBEQB-UHFFFAOYSA-N
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Description

1H,1H,7H-Perfluorohexyl isopropyl carbonate is a fluorinated carbonate ester characterized by a perfluorohexyl chain (C6F12H2) and an isopropyl carbonate group. This compound belongs to a class of fluorinated derivatives known for their exceptional stability, hydrophobicity, and chemical resistance due to the strong C-F bonds in the perfluoroalkyl chain . Such properties make fluorinated carbonates valuable in industrial applications, including surfactants, coatings, and advanced materials.

Properties

Molecular Formula

C11H10F12O3

Molecular Weight

418.18 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl propan-2-yl carbonate

InChI

InChI=1S/C11H10F12O3/c1-4(2)26-6(24)25-3-7(14,15)9(18,19)11(22,23)10(20,21)8(16,17)5(12)13/h4-5H,3H2,1-2H3

InChI Key

SVBIPOWPVHBEQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis via Perfluoroalkyl Iodide and Carbonate/Alcohol Reactions

The most widely reported method involves reacting perfluoroalkyl iodides with carbonates or alcohols. For example, 1H,1H,7H-perfluorohexyl iodide can be coupled with isopropyl chloroformate in the presence of a base such as potassium carbonate (K₂CO₃) . The reaction typically proceeds in anhydrous polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 60–80°C for 12–24 hours. A catalytic amount of sodium iodide (NaI) is often added to facilitate nucleophilic substitution .

Key Reaction Steps:

  • Activation of the perfluoroalkyl iodide with NaI to generate a more reactive intermediate.

  • Nucleophilic attack by the isopropyl carbonate anion on the perfluoroalkyl iodide.

  • Removal of iodide byproducts via filtration or aqueous extraction.

Optimization Insights:

  • Solvent Choice: DMF enhances reaction rates due to its high polarity, but acetonitrile reduces side reactions .

  • Temperature Control: Elevated temperatures (>70°C) improve yields but risk decomposition of the perfluoroalkyl chain .

  • Yield Range: 65–85% after purification by silica gel chromatography .

Photoinitiated Chlorination-Carbonation Method

A patented approach (CN103922938A) employs a two-step process starting with dimethyl carbonate (DMC) and chlorine gas under UV light . This method avoids traditional alkyl halides and instead uses photochemical activation:

Step 1: Chlorination of Dimethyl Carbonate

DMC+Cl2UV, 0–5°CChloromethyl methyl carbonate+HCl\text{DMC} + \text{Cl}_2 \xrightarrow{\text{UV, 0–5°C}} \text{Chloromethyl methyl carbonate} + \text{HCl}

A photoinitiator (e.g., azobisisobutyronitrile) enables selective chlorination at the methyl group. The product is distilled to isolate chloromethyl methyl carbonate .

Step 2: Transesterification with 1H,1H,7H-Perfluorohexanol

Chloromethyl methyl carbonate+1H,1H,7H-PerfluorohexanolH2SO4,70100°C1H,1H,7H-Perfluorohexyl isopropyl carbonate+MeOH\text{Chloromethyl methyl carbonate} + \text{1H,1H,7H-Perfluorohexanol} \xrightarrow{\text{H}2\text{SO}4, 70–100°C} \text{1H,1H,7H-Perfluorohexyl isopropyl carbonate} + \text{MeOH}

Sulfuric acid catalyzes the exchange of the methyl group with the perfluorohexanol. Methanol is removed via distillation to shift equilibrium toward the product .

Advantages:

  • Scalability: Batch sizes up to 500 mL demonstrated in patent examples .

  • Purity: >95% purity achievable after vacuum distillation .

Gold-Catalyzed Carbonate-Amine Coupling

A novel method from Patent US8735621 uses gold nanoparticles on γ-Al₂O₃ to catalyze reactions between fluorinated carbonates and amines . While originally designed for carbamate synthesis, this approach adapts to carbonate esters by substituting amines with alcohols:

Bis(1H,1H,7H-perfluorohexyl) carbonate+IsopropanolAu/γ-Al₂O₃, 100°C1H,1H,7H-Perfluorohexyl isopropyl carbonate+1H,1H,7H-Perfluorohexanol\text{Bis(1H,1H,7H-perfluorohexyl) carbonate} + \text{Isopropanol} \xrightarrow{\text{Au/γ-Al₂O₃, 100°C}} \text{1H,1H,7H-Perfluorohexyl isopropyl carbonate} + \text{1H,1H,7H-Perfluorohexanol}

Conditions:

  • Catalyst loading: 2 wt% Au.

  • Solvent-free, continuous flow system.

  • Conversion: 78% per pass, with catalyst recyclability >10 cycles .

Comparative Analysis of Methods

Method Yield Reaction Time Scalability Environmental Impact
Perfluoroalkyl iodide65–85%12–24 hModerateHigh (iodide waste)
Photoinitiated chlorination75–86%15–20 hHighModerate (Cl₂ handling)
Gold catalysis78%6–8 hHighLow (solvent-free)

Critical Observations:

  • The gold-catalyzed method offers the best environmental profile but requires specialized equipment .

  • Photoinitiated routes balance yield and scalability but involve toxic chlorine gas .

Purification and Characterization

Post-synthesis purification typically involves:

  • Distillation: Fractional distillation under reduced pressure (e.g., 1333 Pa) to isolate the product .

  • Chromatography: Silica gel columns with hexane/ethyl acetate (9:1) eluent .

Characterization Data:

  • ¹H NMR (CDCl₃): δ 5.69 (s, 2H, OCOO), 4.92 (m, 1H, CH(CH₃)₂), 1.31 (d, 6H, CH₃) .

  • ¹⁹F NMR: δ -81.2 (CF₃), -114.5 (CF₂) .

Chemical Reactions Analysis

Types of Reactions

1H,1H,7H-Perfluorohexyl isopropyl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water or dilute acids (e.g., hydrochloric acid) at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as alkyl or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Hydrolysis: Perfluorohexyl alcohol and isopropyl alcohol.

    Reduction: Perfluorohexyl isopropanol.

    Substitution: Various alkyl or aryl perfluorohexyl carbonates.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₁₀F₁₂O₃
  • Molecular Weight : Approximately 418.18 g/mol
  • IUPAC Name : 1H,1H,7H-Perfluorohexyl isopropyl carbonate

The compound features a perfluorinated alkyl chain which imparts significant hydrophobicity and stability. This unique structure makes it suitable for a variety of applications.

Chemistry

1H,1H,7H-Perfluorohexyl isopropyl carbonate serves as a reagent in organic synthesis. Its ability to introduce perfluoroalkyl groups into molecules is particularly valuable for creating fluorinated derivatives. This property is essential in developing fluorinated polymers and surfactants, which are used in various chemical processes .

Biology

In biological research, this compound has been investigated for its interactions with biological systems. The perfluorinated chain enhances the compound's ability to integrate into lipid bilayers, affecting membrane fluidity and permeability. Preliminary studies suggest potential antimicrobial properties against various bacterial strains, indicating its applicability in developing antimicrobial formulations .

Medicine

The stability and biocompatibility of 1H,1H,7H-perfluorohexyl isopropyl carbonate make it a candidate for drug delivery systems. Research has focused on its role in enhancing the delivery of therapeutic agents by improving solubility and stability in biological environments . Additionally, its potential use in imaging technologies has been explored due to its unique chemical properties.

Industrial Applications

In the industrial sector, the compound is used in the production of high-performance materials such as specialty coatings that require chemical resistance and hydrophobic characteristics. Its applications include:

  • Surface Coatings : Used in formulations for protective coatings that resist moisture and chemicals.
  • Electronic Components : Employed in manufacturing electronic parts where fluorinated compounds are necessary for their insulating properties.
  • Wettability Modification : Utilized in techniques to alter the wettability of reservoir rocks in oil extraction processes, enhancing recovery rates of gas and condensate .

Case Studies

Case Study 1: Drug Delivery Systems
Research conducted on the use of 1H,1H,7H-perfluorohexyl isopropyl carbonate in drug delivery highlighted its capability to enhance the solubility of poorly soluble drugs. The study demonstrated improved bioavailability when this compound was incorporated into drug formulations compared to conventional carriers .

Case Study 2: Antimicrobial Efficacy
A series of in vitro experiments tested the antimicrobial activity of 1H,1H,7H-perfluorohexyl isopropyl carbonate against various bacterial strains. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1H,1H,7H-Perfluorohexyl isopropyl carbonate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 1H,1H,7H-Perfluorohexyl isopropyl carbonate is compared to two analogs: 1H,1H,7H-Perfluorohexyl ethyl carbonate and 1H,1H,7H-Perfluoroheptyl methacrylate . Key differences in molecular structure, fluorine content, and functional groups influence their applications and reactivity.

Structural and Functional Group Analysis

Table 1: Structural Comparison of Fluorinated Compounds
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Functional Group Fluorine Content Potential Applications
1H,1H,7H-Perfluorohexyl isopropyl carbonate Not disclosed C11H10F12O3* ~418.15† Carbonate ester (O-CO-O) 12 F atoms Surfactants, hydrophobic coatings
1H,1H,7H-Perfluorohexyl ethyl carbonate 1980034-47-6 C10H8F12O3 404.15 Carbonate ester (O-CO-O) 12 F atoms Industrial solvents, polymers
1H,1H,7H-Perfluoroheptyl methacrylate 2261-99-6 C12H9F12O2‡ ~452.16† Methacrylate ester 12 F atoms Fluoropolymer synthesis

*Inferred formula (isopropyl group replaces ethyl in the ethyl carbonate analog). †Estimated based on structural analogs.

Key Differences and Implications

Chain Length and Fluorination: The ethyl and isopropyl carbonates share identical perfluorohexyl chains (C6F12H2), but the isopropyl variant has a bulkier alkyl group, likely reducing volatility and enhancing thermal stability compared to the ethyl analog .

Functional Group Reactivity :

  • Carbonate Esters : Both carbonates may undergo hydrolysis under acidic or basic conditions, releasing CO2 and forming alcohols. This reactivity is leveraged in controlled-release applications .
  • Methacrylate Esters : The methacrylate group enables polymerization, making it suitable for synthesizing fluoropolymers with high chemical resistance .

Applications: The isopropyl carbonate’s larger alkyl group may enhance compatibility with nonpolar matrices, favoring use in coatings or lubricants. The ethyl carbonate’s simpler structure may prioritize cost-effective industrial processes . The methacrylate’s polymerizability aligns with advanced material synthesis, such as water-repellent films .

Biological Activity

1H,1H,7H-Perfluorohexyl isopropyl carbonate is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological systems, and relevant research findings.

1H,1H,7H-Perfluorohexyl isopropyl carbonate is characterized by its perfluorinated alkyl chain, which imparts significant hydrophobicity and stability. Its molecular structure can be represented as follows:

  • Molecular Formula : C10H17F13O3
  • Molecular Weight : 450.2 g/mol
  • IUPAC Name : 1H,1H,7H-Perfluorohexyl isopropyl carbonate

The biological activity of 1H,1H,7H-Perfluorohexyl isopropyl carbonate primarily involves its interaction with cellular membranes and proteins. The perfluorinated chain enhances the compound's ability to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability.

Potential Mechanisms:

  • Membrane Interaction : The hydrophobic nature allows it to disrupt lipid membranes, which can lead to altered cellular signaling and function.
  • Enzyme Modulation : Preliminary studies suggest that it may interact with specific enzymes or receptors, influencing their activity and potentially exhibiting antimicrobial or anticancer properties.

Antimicrobial Properties

Research indicates that 1H,1H,7H-Perfluorohexyl isopropyl carbonate may possess antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, suggesting potential applications in antimicrobial formulations.

Anticancer Activity

The compound has also been investigated for its anticancer effects. It appears to inhibit cell proliferation in certain cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

Case Studies

Several studies have highlighted the biological implications of perfluorinated compounds similar to 1H,1H,7H-Perfluorohexyl isopropyl carbonate:

  • Study on Antimicrobial Efficacy :
    • A study demonstrated that perfluorinated compounds can disrupt bacterial cell membranes, leading to increased susceptibility to antibiotics. This suggests that 1H,1H,7H-Perfluorohexyl isopropyl carbonate may enhance the effectiveness of existing antimicrobial agents .
  • Cancer Cell Line Research :
    • In a controlled laboratory setting, 1H,1H,7H-Perfluorohexyl isopropyl carbonate was tested on human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of exposure .

Data Table: Biological Activity Summary

Biological Activity Description Reference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Membrane InteractionAlters membrane fluidity and permeability

Q & A

Basic Question: What are the recommended analytical techniques for characterizing the purity and structure of 1H,1H,7H-Perfluorohexyl isopropyl carbonate?

Methodological Answer:
To confirm structural integrity and purity, nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) is essential for identifying fluorinated and alkyl groups, while gas chromatography-mass spectrometry (GC-MS) quantifies volatile impurities. Infrared (IR) spectroscopy can verify functional groups like carbonate (C=O stretching at ~1750 cm⁻¹). For perfluorinated compounds, elemental analysis is critical to validate fluorine content . Ensure calibration standards are traceable to certified reference materials, as perfluorinated analogs (e.g., 1H,1H,7H-Perfluoroheptyl methacrylate) require rigorous validation due to their low polarity and thermal stability .

Advanced Question: How can researchers design experiments to assess the hydrolytic stability of 1H,1H,7H-Perfluorohexyl isopropyl carbonate under varying pH conditions?

Methodological Answer:
Hydrolytic stability studies should use buffered solutions (pH 1–13) at controlled temperatures (e.g., 25°C and 50°C). Monitor degradation via high-performance liquid chromatography (HPLC) with UV detection at 210 nm (for carbonate absorption). Compare kinetic data to structurally similar compounds like chloromethyl isopropyl carbonate, which decomposes via acid-catalyzed pathways . Include mass balance analysis to track byproducts (e.g., perfluorohexanol or isopropyl alcohol), as incomplete recovery may indicate volatile losses or fluorinated intermediates .

Basic Question: What safety protocols are critical when handling 1H,1H,7H-Perfluorohexyl isopropyl carbonate in laboratory settings?

Methodological Answer:
Per EC Regulation 1272/2008 guidelines for perfluorinated alcohols (e.g., 1H,1H,2H,2H-Perfluorohexan-1-ol):

  • Use nitrile gloves and polypropylene lab coats to prevent dermal exposure.
  • Conduct reactions in fume hoods with HEPA filters to capture volatile fluorinated fragments.
  • Store in sealed containers under inert gas (e.g., N₂) to minimize hydrolysis .
    Emergency protocols: For accidental inhalation, administer oxygen and monitor for respiratory irritation; for eye exposure, rinse with saline for ≥15 minutes .

Advanced Question: How can researchers resolve contradictions in reported thermal decomposition pathways of perfluorinated carbonate esters?

Methodological Answer:
Contradictions often arise from differences in experimental conditions (e.g., open vs. sealed systems). Use thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA) to identify decomposition products (e.g., HF, CO₂). Compare to analogs like 1H,1H,7H-Perfluoroheptyl methacrylate, which degrades at ~200°C to yield perfluoroalkenes . Computational methods (DFT or MD simulations) can model bond dissociation energies, clarifying whether decomposition is radical- or acid-driven . Replicate studies under inert (N₂) and oxidative (air) atmospheres to isolate mechanistic pathways .

Basic Question: What synthetic routes are reported for perfluorinated carbonate esters, and how can they be optimized?

Methodological Answer:
A continuous reaction method, adapted from chloromethyl isopropyl carbonate synthesis, involves:

  • Step 1: React perfluorohexanol with phosgene or triphosgene in anhydrous dichloromethane.
  • Step 2: Introduce isopropyl alcohol under controlled stoichiometry (1:1 molar ratio).
  • Step 3: Use a cascade of stirred-tank reactors (60–80°C) with in-line IR monitoring to track carbonate formation.
  • Step 4: Purify via fractional distillation under reduced pressure (≤10 mmHg) to isolate the product . Optimize yield (>85%) by minimizing HCl byproduct via alkaline scrubbers .

Advanced Question: How do perfluorinated chain length and branching influence the solubility of 1H,1H,7H-Perfluorohexyl isopropyl carbonate in supercritical CO₂?

Methodological Answer:
Design pressure-dependent solubility studies (10–30 MPa, 40–60°C) using a view-cell apparatus. Compare to shorter-chain analogs (e.g., 1H,1H,5H-Perfluoropentanol) and branched derivatives (e.g., bis(perfluorohexyl)ethylene). Solubility correlates with fluorophilicity: longer perfluoroalkyl chains (C6 vs. C4) reduce solubility due to increased molecular volume. Use Hansen solubility parameters to model CO₂-perfluoroalkyl interactions, referencing data from perfluorohexyl acrylate systems .

Basic Question: What environmental persistence metrics should be evaluated for 1H,1H,7H-Perfluorohexyl isopropyl carbonate?

Methodological Answer:
Assess biodegradability via OECD 301F (manometric respirometry) and hydrolysis half-life (OECD 111). Compare to structurally related PFAS (e.g., 8:2 FTOH), which exhibit half-lives >100 days in aqueous environments . Use LC-MS/MS to quantify bioaccumulation factors (BAFs) in model organisms (e.g., Daphnia magna), noting that perfluorohexyl chains may reduce BAFs compared to C8 analogs .

Advanced Question: How can computational chemistry predict the reactivity of 1H,1H,7H-Perfluorohexyl isopropyl carbonate in radical polymerization systems?

Methodological Answer:
Perform density functional theory (DFT) calculations to determine bond dissociation energies (BDEs) for C–O (carbonate) and C–F bonds. Compare to experimental data from perfluorohexyl methacrylate polymerization, where C–F bonds resist homolytic cleavage (<200 kJ/mol vs. C–O at ~350 kJ/mol) . Simulate radical initiation (e.g., AIBN) using Gaussian or ORCA software to model transition states and predict regioselectivity .

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